2'-Ethoxy-4'-fluoroacetophenone chemical structure and molecular weight
2'-Ethoxy-4'-fluoroacetophenone chemical structure and molecular weight
An In-depth Technical Guide to 2'-Ethoxy-4'-fluoroacetophenone: Structure, Properties, and Synthetic Applications for Drug Discovery
Introduction
Acetophenone and its derivatives are fundamental scaffolds in the landscape of organic chemistry and medicinal research, serving as versatile precursors for a multitude of more complex molecular architectures.[1] The strategic incorporation of various functional groups onto the acetophenone core can profoundly influence the physicochemical and biological properties of the resulting molecules. Among these modifications, the introduction of fluorine atoms and alkoxy groups has garnered significant attention within the drug development community.[2][3]
The presence of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins.[2] Simultaneously, an ethoxy group can modulate lipophilicity and introduce specific steric and electronic effects. This guide provides a comprehensive technical overview of 2'-Ethoxy-4'-fluoroacetophenone, a molecule that combines these valuable structural features. While direct experimental data for this specific compound is not extensively available, this document will leverage established principles of organic chemistry and data from closely related analogues to present its chemical structure, molecular weight, a plausible synthetic route, and its potential applications as a key intermediate in the synthesis of novel therapeutic agents.
Chemical Structure and Physicochemical Properties
The molecular architecture of 2'-Ethoxy-4'-fluoroacetophenone is characterized by an acetophenone core with an ethoxy group at the 2' (ortho) position and a fluorine atom at the 4' (para) position of the phenyl ring.
Molecular Structure Diagram
Caption: Chemical structure of 2'-Ethoxy-4'-fluoroacetophenone.
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | 1-(2-Ethoxy-4-fluorophenyl)ethan-1-one | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₁FO₂ | Calculated |
| Molecular Weight | 182.19 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid or solid | Predicted based on analogues[4][5] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water | Predicted based on analogues[5] |
Proposed Synthesis Workflow
A plausible and efficient method for the synthesis of 2'-Ethoxy-4'-fluoroacetophenone is the Friedel-Crafts acylation of 3-fluoroanisole, followed by etherification. This multi-step process leverages commercially available starting materials and well-established reaction mechanisms.
Synthetic Pathway Diagram
Caption: Proposed two-step synthesis of 2'-Ethoxy-4'-fluoroacetophenone.
Detailed Experimental Protocol
Step 1: Friedel-Crafts Acylation of 3-Fluoroanisole
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) in a suitable solvent such as dichloromethane (DCM).
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Addition of Reactants: Cool the suspension to 0°C using an ice bath. Add a solution of 3-fluoroanisole in DCM dropwise to the stirred suspension. Subsequently, add acetyl chloride dropwise via the dropping funnel, maintaining the temperature at 0°C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum complex. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4'-Fluoro-2'-hydroxyacetophenone.
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Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Williamson Ether Synthesis
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Reaction Setup: In a round-bottom flask, dissolve the purified 4'-Fluoro-2'-hydroxyacetophenone from Step 1 in a polar aprotic solvent such as acetone or dimethylformamide (DMF).
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Addition of Base and Alkylating Agent: Add anhydrous potassium carbonate (K₂CO₃) to the solution, followed by the dropwise addition of ethyl iodide.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
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Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
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Final Purification: Concentrate the organic layer and purify the crude 2'-Ethoxy-4'-fluoroacetophenone by column chromatography or distillation under reduced pressure to obtain the final product.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized 2'-Ethoxy-4'-fluoroacetophenone can be confirmed using various spectroscopic techniques.[6] The following are the predicted spectral data based on its structure and data from similar compounds.[7][8]
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
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A triplet at approximately 1.4 ppm (3H), corresponding to the methyl protons of the ethoxy group.
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A quartet at approximately 4.1 ppm (2H), corresponding to the methylene protons of the ethoxy group.
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A singlet at approximately 2.6 ppm (3H), corresponding to the methyl protons of the acetyl group.
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A series of multiplets in the aromatic region (6.8-7.8 ppm, 3H), corresponding to the protons on the phenyl ring. The coupling with the fluorine atom will result in more complex splitting patterns.
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-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton.
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A signal at approximately 15 ppm for the methyl carbon of the ethoxy group.
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A signal at approximately 64 ppm for the methylene carbon of the ethoxy group.
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A signal at approximately 30 ppm for the methyl carbon of the acetyl group.
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A signal at approximately 198 ppm for the carbonyl carbon.
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Multiple signals in the aromatic region (105-165 ppm), with the carbons attached to fluorine and oxygen showing characteristic shifts and C-F coupling.
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-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
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The molecular ion peak (M+) is expected at m/z = 182.19.
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Characteristic fragmentation patterns would include the loss of the acetyl group (M-43) and the ethoxy group (M-45).
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Applications in Drug Discovery and Development
2'-Ethoxy-4'-fluoroacetophenone is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of the reactive ketone functional group and the strategically placed ethoxy and fluoro substituents.
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Synthesis of Chalcones: One of the primary applications of substituted acetophenones is in the Claisen-Schmidt condensation to form chalcones.[2] Chalcones are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The fluorine and ethoxy groups in the resulting chalcone derivatives can fine-tune these biological activities.
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Precursor for Heterocyclic Compounds: The acetyl group can be readily transformed into other functional groups, making it a versatile handle for the synthesis of various heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidines, which are common motifs in many pharmaceutical agents.
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Modulation of Pharmacokinetic Properties: The incorporation of fluorine is a well-established strategy in medicinal chemistry to block metabolic oxidation sites and improve the metabolic stability of drug candidates.[2] The ethoxy group can influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
Safety and Handling
While a specific safety data sheet for 2'-Ethoxy-4'-fluoroacetophenone is not available, general safety precautions for handling aromatic ketones should be followed.[9][10][11]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[9][11]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[9][12] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[10]
-
In case of contact:
-
Skin: Wash off immediately with plenty of soap and water.[9][10]
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.[9][10]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[9][10]
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Conclusion
2'-Ethoxy-4'-fluoroacetophenone represents a strategically designed chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of an ethoxy group and a fluorine atom on the acetophenone scaffold provides a valuable platform for the synthesis of novel compounds with potentially enhanced pharmacological and pharmacokinetic properties. The proposed synthetic route offers a practical approach to its preparation, and the predicted spectroscopic data provides a framework for its characterization. As the demand for more effective and safer therapeutics continues to grow, the exploration of such tailored building blocks will undoubtedly play a crucial role in advancing medicinal chemistry.
References
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